molecular formula C8H10N2O4S B184191 N-methyl-1-(4-nitrophenyl)methanesulfonamide CAS No. 85952-29-0

N-methyl-1-(4-nitrophenyl)methanesulfonamide

Cat. No.: B184191
CAS No.: 85952-29-0
M. Wt: 230.24 g/mol
InChI Key: KZWPBAASZYQWIV-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-nitrophenyl)methanesulfonamide (CAS: 85952-29-0) is a sulfonamide derivative with the molecular formula C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol . It is characterized by a methylamine group attached to a sulfonyl moiety, which is further linked to a 4-nitrophenyl ring. Key properties include a melting point of 151–153°C, a predicted pKa of 10.69, and a density of 1.404 g/cm³ . This compound is primarily utilized as a pharmaceutical impurity reference standard for antimigraine agents like naratriptan .

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPBAASZYQWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351555
Record name N-Methyl-1-(4-nitrophenyl)methanesulfonamide
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85952-29-0
Record name N-Methyl-4-nitrobenzenemethanesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyl-1-(4-nitrophenyl)methanesulfonamide
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Record name Benzenemethanesulfonamide, N-methyl-4-nitro
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Preparation Methods

Role of Solvent and Temperature

Comparative studies highlight the importance of solvent choice. Dichloromethane, used in the primary method, offers superior solubility for aromatic sulfonyl chlorides compared to ethanol, which is employed in simpler sulfonamide syntheses. Additionally, maintaining temperatures below 20°C during methylamine addition prevents premature precipitation and ensures complete reaction.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group’s susceptibility to reduction under acidic or high-temperature conditions necessitates careful control of reaction parameters. For example, avoiding strong reducing agents like SnCl2 (used in unrelated nitro reductions) is essential to preserve the nitro functionality.

Byproduct Formation

Side reactions, such as over-alkylation or sulfonate ester formation, are mitigated by gradual methylamine addition and rigorous temperature monitoring.

ParameterPrimary MethodAlternative Method
Reactants 4-Nitrobenzyl sulfonyl chlorideMethane sulfonyl chloride
Solvent DichloromethaneEthanol
Temperature 0–20°C0–20°C
Yield 88%82%
Purity Assurance NMR, Melting PointNMR

Table 2. Key Physicochemical Properties

PropertyValue
Melting Point151–153°C
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
SolubilityAlcohols, Ketones, DMSO

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-methyl-1-(4-nitrophenyl)methanesulfonamide serves as a reagent in various chemical reactions:

  • Hydrogenation Reactions : It can be used in hydrogenation processes to reduce nitro groups to amino groups.
  • Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution, allowing for the introduction of various nucleophiles under basic conditions.
Reaction TypeDescriptionExample Product
ReductionNitro group reduced to amino groupN-methyl-1-(4-aminophenyl)methanesulfonamide
SubstitutionNucleophilic substitution with aminesVarious substituted sulfonamides

Biology

The compound exhibits significant biological activity, particularly as an antimicrobial agent. Sulfonamides generally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. The inhibition mechanism involves blocking the enzyme dihydropteroate synthase.

Medicine

This compound is investigated for its potential use in drug development, especially as an intermediate in synthesizing pharmaceutical compounds such as analgesics and antimigraine agents.

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit significant antibacterial activity against various pathogens. For instance:

  • A study highlighted its role in inhibiting bacterial growth, showcasing its potential as a therapeutic agent against infections caused by resistant strains.
  • Another investigation into its reactivity profile indicated that it can act as both a nucleophile and electrophile, making it versatile for synthetic modifications.

Analytical Techniques

To characterize the purity and structural integrity of this compound, analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 230.24 4-NO₂, methylamine 151–153 Antimigraine impurity standard
N-Methyl-1-(p-tolyl)methanesulfonamide C₉H₁₃NO₂S 199.27 4-CH₃, methylamine Not reported API intermediate
NS-398 (COX-2 inhibitor) C₁₃H₁₆N₂O₅S 312.34 2-Cyclohexyloxy, 4-NO₂ Not reported Selective COX-2 inhibition
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 300.70 2-NO₂, 4-Cl, acetamide Not reported Heterocyclic synthesis precursor
N-(4-Bromophenyl)-1-(4-nitrophenyl)methanesulfonamide C₁₃H₁₁BrN₂O₄S 371.21 4-Br, 4-NO₂ Not reported Not specified

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-nitro group in the target compound enhances electrophilicity compared to the 4-methyl group in the p-tolyl analog . This difference impacts solubility and reactivity in synthetic pathways.
  • Steric effects : NS-398’s bulky cyclohexyloxy group contributes to its COX-2 selectivity, whereas the target compound’s simpler structure lacks such steric hindrance .
  • Halogen substituents : Bromine and chlorine in analogs (e.g., ) increase molecular weight and may enhance binding affinity in biological systems due to their electronegativity and size.

Biological Activity

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound with significant biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : Approximately 230.24 g/mol
  • Melting Point : 151-153 °C
  • Boiling Point : Approximately 417.5 °C

The compound features a methanesulfonamide functional group attached to a para-nitrophenyl moiety, which is crucial for its biological activity. The para-nitro substitution significantly influences its interaction with biological targets, potentially affecting its efficacy and safety profile.

Synthesis

This compound is synthesized through the reaction of 4-nitrophenylmethanesulfonyl chloride with N-methylamine . Key steps include:

  • Reaction Setup : Combine 4-nitrophenylmethanesulfonyl chloride with N-methylamine in an appropriate solvent.
  • Purification : The product can be purified using recrystallization or chromatography techniques to enhance yield and purity.

Antibacterial Properties

Sulfonamides are traditionally known for their antibacterial properties. While specific data on this compound's antibacterial activity is limited, structural similarities to other sulfonamides suggest potential efficacy against bacterial infections.

Anticancer Activity

Recent studies indicate that compounds similar to this compound may exhibit anticancer activity. For instance, the presence of the nitro group can enhance interactions with cellular targets involved in cancer progression. In vitro studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with reported IC50 values ranging from 3.35 to 16.79 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-4-amino-benzenesulfonamideContains an amino group instead of a nitro groupExhibits stronger antibacterial activity
4-NitrobenzenesulfonamideLacks methyl substitution on nitrogenUsed extensively in antibiotic formulations
N-Methyl-1-(3-nitrophenyl)methanesulfonamideNitro group located at meta positionDifferent pharmacological profile compared to para-substituted analogs

The para-nitro substitution in this compound is particularly noteworthy as it may influence both pharmacokinetics and interaction with biological targets, making it a subject of interest for further research in medicinal chemistry.

The mechanism of action for this compound may involve enzyme inhibition through binding at active sites. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, potentially leading to alterations in enzymatic activity and cellular signaling pathways.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various fields:

  • Medicinal Chemistry : As an intermediate in drug synthesis, its derivatives may be explored for therapeutic effects against diseases such as bacterial infections and cancer.
  • Analytical Chemistry : Serves as a reference standard for quality control in drug manufacturing.

Notable Research Findings

A study demonstrated that derivatives of sulfonamides could induce apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation . This highlights the potential role of this compound in developing new anticancer therapies.

Q & A

Basic: What are the established synthetic routes for N-methyl-1-(4-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a two-step process. First, N-(4-nitrophenyl)methanesulfonamide is prepared by reacting 4-nitroaniline with mesyl chloride (CH₃SO₂Cl) in a polar aprotic solvent (e.g., THF) under reflux for 48 hours, yielding a yellow solid with >95% purity. Methylation is then achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C for 4–6 hours . Optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonamide to methylating agent) and monitoring reaction progress via TLC or HPLC to minimize byproducts like N,N-dimethyl derivatives.

Basic: Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the methyl sulfonamide group (δ ~3.0–3.3 ppm, singlet) and aromatic protons (δ ~7.8–8.3 ppm for nitro-substituted phenyl).
    • ¹³C NMR : The sulfonamide sulfur-linked carbon appears at δ ~42–45 ppm, while the nitro group deshields adjacent carbons (δ ~125–150 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 245.1 (C₈H₁₀N₂O₄S⁺). High-resolution MS (HRMS) confirms molecular formula accuracy (±5 ppm) .
  • Melting Point : Reported range 165–168°C (decomposition may occur above 170°C) .

Advanced: How does this compound exhibit selectivity for cyclooxygenase-2 (COX-2) over COX-1, and what structural features govern this?

Methodological Answer:
The compound’s COX-2 selectivity (IC₅₀ ~3.8 μM vs. >100 μM for COX-1) arises from:

  • Nitro Group Positioning : The 4-nitro group on the phenyl ring creates steric and electronic complementarity with COX-2’s hydrophobic pocket, while COX-1 lacks this binding niche .
  • Sulfonamide Linker : The N-methyl sulfonamide moiety enhances solubility and hydrogen bonding with Arg513 in COX-2, critical for inhibition .
    Experimental Validation :
  • Use recombinant COX-1/COX-2 enzyme assays with arachidonic acid as substrate.
  • Compare inhibition kinetics (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive mechanisms .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies in IC₅₀ values or efficacy often stem from:

  • Assay Variability : Standardize protocols (e.g., cell-free vs. cell-based assays, arachidonic acid concentration).
  • Metabolic Stability : Assess compound stability in vitro (e.g., liver microsomes) to account for rapid degradation in some models .
  • Crystallographic Analysis : Resolve binding modes using X-ray diffraction (SHELX suite for structure refinement) to clarify structure-activity relationships (SAR) .

Advanced: How can crystallographic data improve the design of this compound analogs?

Methodological Answer:

  • X-ray Diffraction : Co-crystallize the compound with COX-2 (PDB ID: 3NTG) to identify key interactions (e.g., nitro group with Tyr355, sulfonamide with Arg513).
  • SHELX Refinement : Use SHELXL for high-resolution refinement (R-factor <0.05) to map electron density for nitro and methyl groups .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs) to prioritize analogs with improved hydrogen-bond networks .

Advanced: What methodologies enable derivatization of this compound for antiviral or anticancer applications?

Methodological Answer:

  • Position-Specific Modifications :
    • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for coupling with acyl chlorides or isocyanates .
    • Sulfonamide Alkylation : Introduce substituents (e.g., fluorinated chains) at the N-methyl site to enhance blood-brain barrier penetration .
  • Biological Screening :
    • Test derivatives against hepatitis C virus (HCV) NS5B polymerase or apoptosis pathways (e.g., caspase-3 activation assays) .

Advanced: How can researchers address challenges in purity assessment during scale-up synthesis?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (3.5 μm, 150 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to detect impurities (limit: <0.15% area).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water 7:3 v/v) to achieve >99.5% purity .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

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